molecular formula C17H19N3O3 B6125378 7-(ethoxyacetyl)-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one

7-(ethoxyacetyl)-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one

Katalognummer B6125378
Molekulargewicht: 313.35 g/mol
InChI-Schlüssel: QVFLNBWIHYPHEG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(ethoxyacetyl)-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one (ETP) is a pyrido[3,4-d]pyrimidine derivative that has been synthesized and studied for its potential use as a pharmaceutical agent. The compound has shown promising results in scientific research applications, particularly in the field of cancer treatment. Additionally, future directions for research on ETP will be discussed.

Wirkmechanismus

7-(ethoxyacetyl)-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one targets specific enzymes involved in cell growth and survival, including cyclin-dependent kinases (CDKs) and poly(ADP-ribose) polymerase (PARP). CDKs are involved in the regulation of cell cycle progression, and the inhibition of CDK activity by 7-(ethoxyacetyl)-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one leads to cell cycle arrest and apoptosis. PARP is involved in DNA repair, and the inhibition of PARP activity by 7-(ethoxyacetyl)-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one leads to the accumulation of DNA damage and ultimately apoptosis.
Biochemical and Physiological Effects
7-(ethoxyacetyl)-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one has been shown to have a low toxicity profile, making it a potential candidate for further development as a pharmaceutical agent. In addition to its anti-cancer and anti-inflammatory properties, 7-(ethoxyacetyl)-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one has also been shown to have antioxidant effects, which may have implications for the treatment of oxidative stress-related diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 7-(ethoxyacetyl)-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one in lab experiments is its low toxicity profile, which allows for higher concentrations to be used without adverse effects on cell viability. Additionally, 7-(ethoxyacetyl)-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one has been shown to have a high degree of selectivity for its target enzymes, which reduces the potential for off-target effects. One limitation of using 7-(ethoxyacetyl)-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one in lab experiments is its relatively low solubility in aqueous solutions, which may require the use of organic solvents.

Zukünftige Richtungen

Future research on 7-(ethoxyacetyl)-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one could focus on optimizing its synthesis method to increase yield and purity. Additionally, further studies could investigate the potential of 7-(ethoxyacetyl)-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one as a treatment for inflammatory diseases and oxidative stress-related diseases. The development of 7-(ethoxyacetyl)-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one as a pharmaceutical agent could also involve the investigation of its pharmacokinetics and pharmacodynamics in animal models and clinical trials. Finally, the identification of potential synergistic effects between 7-(ethoxyacetyl)-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one and other anti-cancer agents could lead to the development of combination therapies with increased efficacy.

Synthesemethoden

The synthesis of 7-(ethoxyacetyl)-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one involves the reaction of 2-aminopyridine with ethyl acetoacetate and benzaldehyde in the presence of acetic acid and ammonium acetate. The resulting product is then treated with ethyl chloroformate and triethylamine to yield 7-(ethoxyacetyl)-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one. The synthesis of 7-(ethoxyacetyl)-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one has been optimized to increase yield and purity, making it a viable option for further research.

Wissenschaftliche Forschungsanwendungen

7-(ethoxyacetyl)-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one has been studied for its potential use in cancer treatment. Research has shown that 7-(ethoxyacetyl)-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. This is achieved by the compound's ability to target and inhibit the activity of specific enzymes involved in cell growth and survival. 7-(ethoxyacetyl)-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.

Eigenschaften

IUPAC Name

7-(2-ethoxyacetyl)-2-phenyl-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-2-23-11-15(21)20-9-8-13-14(10-20)18-16(19-17(13)22)12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3,(H,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVFLNBWIHYPHEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)N1CCC2=C(C1)N=C(NC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(ethoxyacetyl)-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.